Product packaging for 5-(2-Fluorophenyl)furan-2-carboxamide(Cat. No.:CAS No. 915918-14-8)

5-(2-Fluorophenyl)furan-2-carboxamide

Cat. No.: B2432138
CAS No.: 915918-14-8
M. Wt: 205.188
InChI Key: WPZOIVQLKVPVSQ-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)furan-2-carboxamide is a chemical compound with the molecular formula C11H8FNO2 and a molecular weight of 205.19 g/mol . It belongs to a class of 5-aryl-furan-2-carboxamide derivatives, which have been systematically studied for their potent biological activity. This compound serves as a key research chemical in medicinal chemistry, particularly in the investigation of the urotensin-II (UT) receptor system. The urotensin-II system is a critical target for cardiovascular disease research, and antagonists of this receptor hold significant therapeutic potential . As part of this compound class, this compound provides researchers with a valuable scaffold for structure-activity relationship (SAR) studies aimed at developing new pharmacological tools and drug candidates . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8FNO2 B2432138 5-(2-Fluorophenyl)furan-2-carboxamide CAS No. 915918-14-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-fluorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c12-8-4-2-1-3-7(8)9-5-6-10(15-9)11(13)14/h1-6H,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZOIVQLKVPVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915918-14-8
Record name 5-(2-fluorophenyl)furan-2-carboxamide
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Synthetic Methodologies and Chemo Derivatization of 5 2 Fluorophenyl Furan 2 Carboxamide

Established Synthetic Pathways for 5-(2-Fluorophenyl)furan-2-carboxamide

Established synthetic routes for compounds with a 5-aryl-furan-2-carboxamide scaffold generally rely on sequential reactions, where intermediates are isolated and purified at each stage. These methods offer robust control over the reaction progress and facilitate the characterization of intermediates.

A common and versatile multi-step approach involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the biaryl core, followed by the amidation of a carboxylic acid precursor. nih.govlibretexts.orgmdpi.com Two primary sequences can be envisioned for this process.

Sequence A: Suzuki Coupling followed by Amidation

This pathway begins with a furan (B31954) derivative, typically 5-bromofuran-2-carboxylic acid.

Suzuki-Miyaura Coupling: The first step is the palladium-catalyzed reaction between 5-bromofuran-2-carboxylic acid and 2-fluorophenylboronic acid. This reaction forms the C-C bond between the two aromatic rings, yielding the intermediate, 5-(2-fluorophenyl)furan-2-carboxylic acid. This type of reaction is widely used for creating biaryl compounds due to its high tolerance for various functional groups. organic-chemistry.orgmdpi.com

Amidation: The resulting carboxylic acid intermediate is then converted to the final carboxamide. This is typically achieved by first activating the carboxylic acid with a coupling agent, such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or oxalyl chloride, followed by the addition of an ammonia (B1221849) source (e.g., ammonium (B1175870) hydroxide (B78521) or gaseous ammonia). nih.govmdpi.com

Sequence B: Amidation followed by Suzuki Coupling

Alternatively, the functional groups can be introduced in the reverse order.

Amidation of Furan Precursor: The synthesis can start with the amidation of 5-bromofuran-2-carboxylic acid to form 5-bromofuran-2-carboxamide.

Suzuki-Miyaura Coupling: This intermediate then undergoes a Suzuki-Miyaura cross-coupling reaction with 2-fluorophenylboronic acid to yield the final product, this compound.

A related strategy involves the C–H arylation of a furan-2-carboxamide substrate, which bypasses the need for a halogenated or boronic acid-functionalized furan starting material, though this method may require specific directing groups to achieve the desired regioselectivity. mdpi.com

One-pot syntheses, which involve multiple reaction steps in a single reactor without the isolation of intermediates, offer advantages in terms of efficiency, reduced waste, and time savings. nih.gov For the synthesis of this compound, a hypothetical one-pot strategy could involve a tandem sequence of reactions.

For instance, a process could be designed where a suitable furan precursor undergoes an initial palladium-catalyzed arylation, and upon completion, the reaction conditions are modified in the same vessel (e.g., by adding an activating agent and an amine) to facilitate the subsequent amidation. While specific one-pot syntheses for carbamothioyl-furan-2-carboxamide derivatives have been reported, demonstrating the feasibility of such approaches for this class of compounds, detailed one-pot methods for the target compound are not extensively documented. mdpi.com The development of such a process would require careful optimization of catalysts, reagents, and reaction conditions to ensure compatibility between the different reaction steps.

Optimization of Reaction Parameters and Yield Enhancement for this compound Synthesis

Optimizing reaction parameters is crucial for maximizing product yield, minimizing reaction times, and ensuring the economic and environmental viability of a synthetic process. rsc.org For the synthesis of this compound, key parameters for optimization include the choice of solvent, catalyst system, temperature, and pressure.

The choice of solvent can significantly influence both the Suzuki coupling and amidation steps by affecting reactant solubility, catalyst stability, and reaction rates.

For Amidation: The amidation reaction is sensitive to the solvent environment. Aprotic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) are frequently employed. nih.govmdpi.com Recent studies have shown that solvent choice can even control selectivity between amidation and imidation when using certain nitrogen sources. nih.gov For example, using a polar solvent like 1,2-dichloroethane (B1671644) (DCE) might favor the formation of the primary amide, while a non-polar solvent like dioxane could lead to different outcomes. nih.gov

Reaction StepSolvent SystemTypical ObservationReference
Suzuki CouplingToluene/WaterGood phase separation, effective for non-polar substrates. mdpi.com
Suzuki CouplingEthanol/Water"Green" solvent choice, suitable for water-soluble reagents. mdpi.com
AmidationTetrahydrofuran (THF)Good solubility for organic precursors and activating agents like CDI. nih.gov
AmidationDichloromethane (DCM)Effective for reactions using acyl chlorides. mdpi.com

The catalyst system is paramount, particularly for the Suzuki-Miyaura cross-coupling step.

Catalyst Components: The catalyst typically consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand. libretexts.orgmdpi.com The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. Electron-rich and bulky phosphine ligands are known to enhance catalyst activity and stability, leading to higher turnover numbers. organic-chemistry.org

Catalyst Loading: The amount of catalyst used (loading) is a key parameter to optimize. While higher loading can increase the reaction rate, it also increases costs and the amount of residual metal in the product. Optimization aims to find the lowest possible catalyst loading that achieves a high yield in a reasonable timeframe. Studies on related C-H arylation reactions have shown that varying the palladium catalyst loading from 5 mol% to 10 mol% can impact the reaction outcome. mdpi.com

ParameterVariationPotential EffectReference
Palladium PrecursorPd(OAc)₂ vs. Pd₂(dba)₃Different precursors can affect the rate of formation of the active Pd(0) species. libretexts.orgmdpi.com
LigandMonodentate (e.g., PPh₃) vs. Bulky BiarylphosphinesBulky, electron-rich ligands often improve catalytic activity for challenging substrates. organic-chemistry.org
Catalyst Loading1 mol% vs. 5 mol%Lower loading reduces cost but may require longer reaction times or higher temperatures. mdpi.com
BaseK₂CO₃ vs. K₃PO₄The choice of base is crucial for the transmetalation step in the Suzuki reaction. mdpi.comorganic-chemistry.org

Temperature and pressure are fundamental thermodynamic parameters that control reaction rates and equilibria.

Temperature: Both the Suzuki coupling and amidation reactions are temperature-dependent. Suzuki reactions are often conducted at elevated temperatures (e.g., 80-110 °C) to ensure a sufficient reaction rate. mdpi.commdpi.com Similarly, amidation reactions, particularly those involving less reactive amines or carboxylic acids, may require heating. nih.gov However, excessively high temperatures can lead to decomposition of reactants, products, or the catalyst, necessitating careful optimization.

Pressure: While many syntheses are conducted at atmospheric pressure, pressure can be a useful parameter, especially in reactions involving gaseous reagents like ammonia for amidation. In flow chemistry systems, back-pressure regulators can be used to heat solvents above their normal boiling points, dramatically accelerating reaction rates. syrris.jp For instance, a reaction might be completed in minutes at 80 °C in a pressurized flow reactor, whereas it could take hours in a conventional batch setup. syrris.jp

Chemo-Selective Derivatization of this compound Scaffolds

The structural framework of this compound presents multiple reactive sites amenable to chemo-selective derivatization. These sites include the furan ring, the phenyl moiety, and the amide group. Strategic modifications at these positions can be exploited to modulate the compound's physicochemical properties and biological activity.

Modifications at the Furan Ring System

The furan ring in this compound is an electron-rich heterocycle, making it susceptible to electrophilic substitution reactions. The substitution pattern is directed by the existing groups, primarily the electron-withdrawing carboxamide at the 2-position and the 2-fluorophenyl group at the 5-position.

Common electrophilic substitution reactions that could be selectively performed on the furan ring include nitration, halogenation, and Friedel-Crafts acylation. The positions most susceptible to attack would be the C3 and C4 positions of the furan ring. The specific regioselectivity would depend on the reaction conditions and the nature of the electrophile. For instance, milder reagents would be required to avoid degradation of the furan ring.

Reaction TypeReagent/ConditionsPotential Product
NitrationHNO₃/H₂SO₄ (mild conditions)5-(2-Fluorophenyl)-3-nitrofuran-2-carboxamide
BrominationN-Bromosuccinimide (NBS), CCl₄3-Bromo-5-(2-fluorophenyl)furan-2-carboxamide
AcylationAcyl chloride, Lewis acid (e.g., SnCl₄)3-Acyl-5-(2-fluorophenyl)furan-2-carboxamide

This table presents potential reactions based on the general reactivity of furan rings and has been adapted for the specific scaffold of this compound.

Furthermore, the furan ring can potentially undergo cycloaddition reactions, such as Diels-Alder reactions, where it can act as the diene. This would lead to the formation of more complex, bridged ring systems, significantly altering the molecular architecture.

Substitutions on the Phenyl Moiety

The 2-fluorophenyl group offers opportunities for further substitution through electrophilic aromatic substitution. The fluorine atom is an ortho-, para-directing deactivator. Given the existing substitution pattern, incoming electrophiles would preferentially substitute at the positions ortho and para to the fluorine atom and meta to the furan ring attachment point.

Potential derivatizations include further halogenation, nitration, or sulfonation. The reaction conditions would need to be carefully controlled to achieve mono-substitution and avoid polysubstitution.

Reaction TypeReagent/ConditionsPotential Product
NitrationKNO₃, H₂SO₄5-(2-Fluoro-4-nitrophenyl)furan-2-carboxamide
ChlorinationCl₂, FeCl₃5-(4-Chloro-2-fluorophenyl)furan-2-carboxamide
SulfonationFuming H₂SO₄5-(2-Fluoro-4-sulfophenyl)furan-2-carboxamide

This table illustrates potential electrophilic aromatic substitution reactions on the phenyl ring of this compound based on established principles of aromatic chemistry.

Amide Group Transformations

The carboxamide functional group is a versatile handle for a variety of chemical transformations. The nitrogen atom can be alkylated or acylated, and the carbonyl group can undergo reduction.

One common transformation is the hydrolysis of the amide to the corresponding carboxylic acid, 5-(2-fluorophenyl)furan-2-carboxylic acid, under acidic or basic conditions. This carboxylic acid can then serve as a precursor for the synthesis of a diverse range of esters and other amide derivatives.

Dehydration of the primary amide using reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) would yield the corresponding nitrile, 5-(2-fluorophenyl)furan-2-carbonitrile.

TransformationReagent/ConditionsProduct
HydrolysisH₃O⁺ or OH⁻, heat5-(2-Fluorophenyl)furan-2-carboxylic acid
ReductionLiAlH₄, THF(5-(2-Fluorophenyl)furan-2-yl)methanamine
DehydrationP₂O₅, heat5-(2-Fluorophenyl)furan-2-carbonitrile
N-AlkylationAlkyl halide, baseN-Alkyl-5-(2-fluorophenyl)furan-2-carboxamide

This table summarizes key transformations of the amide group in this compound, providing a basis for further synthetic diversification.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmacologically relevant molecules to minimize environmental impact. For the synthesis of this compound, several green chemistry strategies can be envisioned.

One key aspect is the use of bio-based starting materials. Furan derivatives can be sourced from biomass. For instance, 5-(chloromethyl)furfural (CMF), which can be derived from cellulosic biomass, can be a precursor to furan-2-carboxylic acid derivatives. rsc.org The synthesis of the furan-2-carbonyl chloride from such renewable sources represents a greener alternative to petroleum-based routes. rsc.org

The use of safer solvents and reaction conditions is another important consideration. Water is an ideal green solvent, and to the extent possible, reactions should be conducted in aqueous media. Microwave-assisted organic synthesis (MAOS) can also be employed to reduce reaction times, increase yields, and often minimize the use of volatile organic solvents.

Catalytic methods are central to green chemistry. The use of heterogeneous catalysts that can be easily recovered and reused would be advantageous over stoichiometric reagents that generate significant waste. For instance, in the coupling reactions to form the C-C bond between the furan and phenyl rings (e.g., Suzuki or Stille coupling), the development of highly active and reusable palladium catalysts is an area of active research.

Finally, atom economy is a critical metric in green synthesis. Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste.

Green Chemistry PrincipleApplication in Synthesis of this compound
Use of Renewable FeedstocksSynthesis of the furan core from biomass-derived furfural (B47365) or its derivatives. rsc.org
Safer SolventsUtilization of water, supercritical CO₂, or ionic liquids as reaction media.
Energy EfficiencyApplication of microwave irradiation or ultrasound to accelerate reactions.
CatalysisEmployment of reusable solid-supported catalysts for coupling and other reactions.
Atom EconomyDesigning synthetic pathways that maximize the incorporation of starting material atoms into the product.

This table outlines potential applications of green chemistry principles to the synthesis of this compound.

Advanced Spectroscopic and Structural Characterization of 5 2 Fluorophenyl Furan 2 Carboxamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 5-(2-Fluorophenyl)furan-2-carboxamide

High-resolution NMR spectroscopy serves as a fundamental tool for the structural elucidation of this compound in solution. The analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all proton and carbon signals, providing insights into the electronic environment of the nuclei.

The ¹H NMR spectrum is expected to show distinct signals for the furan (B31954) ring, the 2-fluorophenyl ring, and the carboxamide group. The furan protons, H3 and H4, typically appear as doublets due to their mutual coupling. The four protons of the fluorophenyl group present a more complex multiplet pattern due to proton-proton and proton-fluorine couplings. The amide protons (-CONH₂) are expected to appear as two broad singlets, the chemical shift of which can be dependent on solvent and concentration.

The ¹³C NMR spectrum provides complementary information, with distinct signals for the carbonyl carbon, the carbons of the furan ring, and the carbons of the 2-fluorophenyl ring. The carbon directly bonded to the fluorine atom will show a large one-bond ¹³C-¹⁹F coupling constant, a characteristic feature in the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Correlations
C2-C=O - ~158-160 HMBC to H3, Amide H
C2 - ~147-149 HMBC to H3, H4
C3 ~7.2-7.4 (d) ~118-120 COSY to H4; HSQC to C3; HMBC to C2, C4, C5, C=O
C4 ~6.8-7.0 (d) ~110-112 COSY to H3; HSQC to C4; HMBC to C2, C3, C5, C1'
C5 - ~154-156 HMBC to H3, H4, H6'
C1' - ~118-120 (d) HMBC to H4, H6'
C2' - ~158-160 (d, ¹JCF) HMBC to H3', H4'
C3' ~7.2-7.3 (m) ~116-118 (d) COSY to H4'; HSQC to C3'
C4' ~7.1-7.2 (m) ~130-132 COSY to H3', H5'; HSQC to C4'
C5' ~7.3-7.4 (m) ~124-126 COSY to H4', H6'; HSQC to C5'
C6' ~7.9-8.1 (m) ~128-130 (d) COSY to H5'; HSQC to C6'
-CONH₂ ~7.5-8.0 (br s, 2H) - HMBC to C=O

Note: Predicted values are based on data from analogous compounds and general principles of NMR spectroscopy. d denotes a doublet, m a multiplet, and br s a broad singlet. Couplings to ¹⁹F are denoted by (d).

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for the definitive assignment of the ¹H and ¹³C NMR spectra and for probing the compound's structure and conformation. researchgate.netscielo.br

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, key COSY cross-peaks would be observed between H3 and H4 of the furan ring, confirming their adjacency. sdsu.edu Additionally, correlations among the protons of the 2-fluorophenyl ring (H3', H4', H5', H6') would establish their connectivity. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons with their directly attached carbons, enabling the unambiguous assignment of carbon signals for all protonated positions. nih.gov For instance, the signal for the furan proton H3 would show a cross-peak to the signal for the C3 carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments detect longer-range couplings between protons and carbons (typically over two or three bonds), which is crucial for piecing together the molecular skeleton. rsc.org Key expected HMBC correlations include:

From the furan proton H3 to the carbonyl carbon (C=O) and the furan carbons C2, C4, and C5.

From the furan proton H4 to the furan carbons C2, C3, C5, and, importantly, to the ipso-carbon of the phenyl ring (C1').

From the amide protons to the carbonyl carbon (C=O).

From the phenyl proton H6' to the furan carbon C5.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, providing critical information about the molecule's three-dimensional structure and preferred conformation. researchgate.net A key application for this compound would be to probe for NOE correlations between the furan protons (specifically H4) and the phenyl protons (specifically H3'). The presence or absence of such a cross-peak would provide evidence for the relative orientation of the two rings.

Solid-State NMR Applications

While solution-state NMR provides information on the time-averaged structure of the molecule, solid-state NMR (ssNMR) spectroscopy can characterize the compound in its crystalline or amorphous solid forms. For a molecule like this compound, ssNMR would be a powerful tool for studying polymorphism—the existence of different crystalline forms. Different polymorphs can have distinct ¹³C chemical shifts due to variations in molecular packing and intermolecular interactions, such as hydrogen bonding involving the amide group.

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can enhance the signal of low-abundance carbon nuclei and provide information on molecular structure and dynamics in the solid state. Furthermore, ssNMR can be used to determine the precise conformation of the molecule in the crystal lattice, including the torsional angle between the furan and phenyl rings, which may be fixed in the solid state.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathways of this compound

High-Resolution Mass Spectrometry (HRMS) provides an accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound (C₁₁H₈FNO₂), the predicted monoisotopic mass is 205.05391 Da. uni.lu HRMS analysis would be expected to detect the protonated molecule [M+H]⁺ at m/z 206.06119 and other adducts, confirming the molecular formula with high precision. uni.lu

Table 2: Predicted HRMS Adducts for this compound

Adduct Predicted m/z
[M+H]⁺ 206.06119
[M+Na]⁺ 228.04313
[M+NH₄]⁺ 223.08773
[M+K]⁺ 244.01707
[M-H]⁻ 204.04663

Data sourced from predicted values. uni.lu

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented, can elucidate structural features. The fragmentation pathways are dictated by the most labile bonds and the stability of the resulting fragment ions. Plausible fragmentation pathways for the [M+H]⁺ ion include:

Loss of Ammonia (B1221849): Cleavage of the amide group could lead to the loss of ammonia (NH₃), resulting in a fragment ion corresponding to the 5-(2-fluorophenyl)furoyl cation.

Loss of the Carboxamide Group: A common fragmentation pathway involves the cleavage of the bond between the furan ring and the carbonyl group, leading to the loss of the carboxamide radical (•CONH₂) or formamide (B127407) (HCONH₂).

Cleavage of the Inter-ring Bond: Fragmentation can occur at the C-C bond connecting the furan and phenyl rings, leading to fragment ions corresponding to the fluorophenyl cation or the furan-2-carboxamide cation.

Furan Ring Fragmentation: Furan rings can undergo characteristic ring-opening and fragmentation pathways, often involving the loss of carbon monoxide (CO). ethz.ch

Vibrational Spectroscopy of this compound (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of the molecule. These techniques are highly sensitive to the specific functional groups present and provide information about bonding and molecular structure.

Functional Group Analysis and Band Assignments

The FT-IR and Raman spectra of this compound would be characterized by absorption bands corresponding to its constituent functional groups. Based on data from similar furan carboxamide structures, the key vibrational bands can be assigned. nih.govpreprints.org

Amide Group Vibrations:

N-H Stretching: Two distinct bands are expected in the 3400-3100 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations of the primary amide.

C=O Stretching (Amide I): A strong absorption band is expected around 1680-1650 cm⁻¹, characteristic of the amide carbonyl stretch. preprints.org

N-H Bending (Amide II): A significant band around 1620-1590 cm⁻¹ arises from the N-H bending vibration coupled with C-N stretching.

Furan Ring Vibrations:

C=C Stretching: Bands in the 1580-1450 cm⁻¹ region are characteristic of the furan ring's double bond stretching.

Ring Breathing and C-O-C Stretching: Vibrations associated with the entire furan ring and the C-O-C ether linkage typically appear in the 1250-1000 cm⁻¹ region.

2-Fluorophenyl Ring Vibrations:

Aromatic C-H Stretching: These vibrations appear above 3000 cm⁻¹.

Aromatic C=C Stretching: Multiple bands are expected in the 1600-1400 cm⁻¹ range.

C-F Stretching: A strong, characteristic band for the aryl-fluorine bond is expected in the 1270-1200 cm⁻¹ region.

Table 3: Predicted FT-IR and Raman Band Assignments

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3350 Asymmetric N-H Stretch Amide (-CONH₂)
~3180 Symmetric N-H Stretch Amide (-CONH₂)
>3000 C-H Stretch Aromatic (Phenyl, Furan)
~1660 C=O Stretch (Amide I) Amide (-CONH₂)
~1600 N-H Bend (Amide II) Amide (-CONH₂)
1580-1450 C=C Stretch Aromatic (Phenyl, Furan)
~1220 C-F Stretch Aryl-Fluorine
1250-1000 C-O-C Stretch, Ring Modes Furan

Conformational Insights

The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the furan and phenyl rings. The dihedral angle between the planes of these two rings is a key structural parameter. Studies on similar 5-phenylfuran derivatives suggest that a nearly planar conformation is often energetically favored to maximize π-system conjugation. unimi.it

However, the presence of the ortho-fluorine substituent on the phenyl ring could introduce steric hindrance with the furan ring's H4 proton, potentially forcing a slightly twisted conformation. Vibrational spectroscopy can sometimes provide conformational insights, as different conformers (rotamers) may exhibit slightly different vibrational frequencies, leading to band splitting or broadening. The specific frequencies of out-of-plane bending modes can also be sensitive to the dihedral angle between the aromatic rings. This conformational preference can be more directly probed in solution using NOESY NMR, as discussed previously.

Single Crystal X-ray Diffraction Analysis of this compound

A hypothetical data table for the crystallographic analysis is presented below to illustrate the type of information that would be obtained.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Empirical formulaC₁₁H₈FNO₂
Formula weight205.19
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123
b (Å)5.432
c (Å)16.789
α (°)90
β (°)98.45
γ (°)90
Volume (ų)912.3
Z4
Calculated density (g/cm³)1.495
Absorption coefficient (mm⁻¹)0.123
F(000)424

Crystal Packing and Intermolecular Interactions

The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by various intermolecular interactions. For this compound, a detailed analysis would likely reveal a network of hydrogen bonds involving the amide group (-CONH₂). The amide protons can act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen atom can act as acceptors.

Furthermore, π-π stacking interactions between the furan and phenyl rings of adjacent molecules could play a significant role in stabilizing the crystal structure. The presence of the fluorine atom on the phenyl ring could also introduce C-H···F or F···F interactions, further influencing the packing arrangement. Understanding these interactions is crucial as they can affect the compound's physical properties, such as solubility and melting point.

Absolute Configuration Determination

The determination of the absolute configuration is only applicable to chiral molecules, which are non-superimposable on their mirror images. As this compound is an achiral molecule (it possesses a plane of symmetry), this subsection is not applicable.

Chiroptical Spectroscopy for Chiral Analogs of this compound

While the parent compound is achiral, the synthesis and study of chiral analogs could provide valuable insights into its biological activity and interactions with chiral biological targets. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful tools for studying chiral molecules.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region. The resulting spectrum is highly sensitive to the stereochemistry of the molecule and can be used to determine the absolute configuration of chiral analogs by comparing experimental spectra with those predicted from quantum chemical calculations.

VCD spectroscopy provides similar stereochemical information but in the infrared region, corresponding to vibrational transitions. VCD can be particularly useful for identifying the absolute configuration of molecules with multiple stereocenters. The study of chiral analogs of this compound using these techniques would be a critical step in understanding their structure-activity relationships.

Computational and Theoretical Investigations of 5 2 Fluorophenyl Furan 2 Carboxamide

Quantum Chemical Calculations of 5-(2-Fluorophenyl)furan-2-carboxamide (Density Functional Theory, Ab Initio)

No published studies detailing Density Functional Theory (DFT) or Ab Initio calculations for this compound were found. Such studies would be necessary to determine the following properties.

Electronic Structure and Molecular Orbitals (HOMO-LUMO analysis)

There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound. This information is crucial for understanding the molecule's electronic properties and reactivity.

Electrostatic Potential Surface Analysis

An analysis of the electrostatic potential surface of this compound has not been reported in the scientific literature. This analysis would provide insights into the molecule's reactive sites and intermolecular interactions.

Spectroscopic Property Predictions (NMR shielding, vibrational frequencies)

Theoretical predictions for the Nuclear Magnetic Resonance (NMR) shielding and vibrational frequencies of this compound are not available. These predictions would be valuable for interpreting experimental spectroscopic data.

Conformational Analysis and Energy Minima of this compound

There are no published reports on the conformational analysis of this compound. Consequently, information regarding its stable conformers and their relative energy minima is not known.

Molecular Dynamics Simulations Involving this compound

No molecular dynamics simulation studies involving this compound have been found in the current scientific literature.

Ligand-Protein Interaction Dynamics (for in vitro mechanistic studies)

Due to the absence of molecular dynamics studies, there is no information available on the interaction dynamics between this compound and any protein targets.

Reaction Mechanism Elucidation for this compound Synthesis

The synthesis of this compound, like other furan-2-carboxamides, typically involves the formation of an amide bond between a 5-(2-Fluorophenyl)furan-2-carboxylic acid derivative and an amine. While specific experimental and computational studies detailing the reaction mechanism for this particular compound are not extensively documented in publicly available literature, the mechanism can be elucidated by analogy to well-established amide bond formation reactions investigated through computational chemistry.

The common synthetic route involves the activation of the carboxylic acid group of 5-(2-Fluorophenyl)furan-2-carboxylic acid to make it more susceptible to nucleophilic attack by an amine. This activation is often achieved using coupling reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or by converting the carboxylic acid to a more reactive acyl chloride.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the intricacies of such reaction mechanisms. These studies allow for the mapping of the potential energy surface of the reaction, identifying the structures of reactants, intermediates, transition states, and products. The general mechanism proceeds via a nucleophilic acyl substitution pathway. Theoretical calculations on model amide bond formations reveal the precise sequence of bond-breaking and bond-forming events.

The transition state is the highest energy point along the reaction coordinate and is a critical structure for understanding the kinetics of a reaction. For the amide bond formation in the synthesis of this compound, computational characterization of the transition state provides invaluable insights.

In a typical mechanism involving an acyl chloride, the reaction proceeds through a tetrahedral intermediate. DFT calculations can be employed to locate and characterize the transition states leading to and from this intermediate. A transition state (TS) is characterized by having exactly one imaginary frequency in its vibrational analysis, which corresponds to the motion along the reaction coordinate.

For the synthesis of this compound from its corresponding acyl chloride and ammonia (B1221849) (as a simple amine model), two key transition states would be investigated:

TS1: The transition state for the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Computational analysis of TS1 would reveal the bond lengths of the forming N-C bond and the breaking C=O pi-bond. The geometry would be non-planar around the carbonyl carbon.

TS2: The transition state for the collapse of the tetrahedral intermediate to form the final amide product and eliminate a chloride ion. This step often involves proton transfer, which can be mediated by other solvent or reactant molecules.

Table 1: Hypothetical Computed Parameters for the Transition State (TS1) of Amide Formation This table is illustrative, based on general principles of computational chemistry for amide bond formation, as specific data for this compound is not available.

ParameterValueDescription
Reaction CoordinateC-N bond formationThe primary motion corresponding to the imaginary frequency.
Imaginary Frequency-350 cm⁻¹The single negative frequency indicating a true saddle point.
Activation Energy (ΔG‡)15 - 25 kcal/molThe free energy barrier for the reaction to proceed.
C-N Bond Length~1.9 ÅThe distance between the attacking nitrogen and the carbonyl carbon.
C-O Bond Length~1.3 ÅElongation of the carbonyl bond compared to the reactant.
C-Cl Bond Length~1.8 ÅThe bond length of the leaving group in the acyl chloride.

Reaction coordinate mapping, also known as tracing the Intrinsic Reaction Coordinate (IRC), provides a detailed pathway connecting the reactants to the products via the transition state. digitaloceanspaces.com This computational technique starts from the optimized geometry of the transition state and moves downhill on the potential energy surface in both forward and reverse directions. digitaloceanspaces.com The resulting path confirms that the located transition state indeed connects the desired reactants and products (or intermediates).

For the synthesis of this compound, an IRC calculation would visualize the entire process of amide bond formation. Starting from TS1 , the forward IRC would show the completion of the C-N bond formation and the full development of the tetrahedral intermediate. The reverse IRC would lead back to the separated reactants, the 5-(2-fluorophenyl)furan-2-carbonyl chloride and the amine.

Similarly, mapping the reaction coordinate from TS2 would illustrate the collapse of the tetrahedral intermediate. The forward path would show the reformation of the C=O double bond, the cleavage of the C-Cl bond, and the proton transfers necessary to yield the neutral amide product and HCl (or its solvated equivalent). The reverse path would lead back to the tetrahedral intermediate.

By mapping the entire reaction coordinate, a complete energy profile for the synthesis can be constructed. This profile displays the relative energies of all stationary points (reactants, intermediates, transition states, and products), providing a comprehensive thermodynamic and kinetic picture of the reaction. arxiv.org Such studies can also reveal the role of catalysts or solvent molecules in stabilizing transition states and intermediates, thereby facilitating the reaction. arxiv.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives (for in vitro activities)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of compounds with their biological activities or physicochemical properties, respectively. srce.hr For derivatives of this compound, QSAR studies are instrumental in guiding the design of new analogues with enhanced in vitro potency for a specific biological target.

These studies are particularly valuable in drug discovery for optimizing lead compounds. By building a mathematical model, QSAR can predict the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts and reducing costs. srce.hr A typical QSAR study involves a dataset of structurally related compounds with measured in vitro activities (e.g., IC₅₀ values for enzyme inhibition or cell proliferation).

A common and powerful approach is 3D-QSAR, which includes methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.com

CoMFA: This method calculates steric (Lennard-Jones) and electrostatic (Coulombic) fields around a set of aligned molecules. The variation in these fields is then correlated with the biological activity using partial least squares (PLS) regression. The results are often visualized as 3D contour maps, indicating regions where modifications to the molecular structure would likely lead to increased or decreased activity. srce.hr

CoMSIA: In addition to steric and electrostatic fields, CoMSIA evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed and interpretable model of the structure-activity relationship. mdpi.com

While specific QSAR models for this compound derivatives are not readily found in the literature, studies on structurally similar furanone and benzofuran (B130515) derivatives provide insights into the key features governing their activity. srce.hrmdpi.com For instance, in studies of furanone derivatives as selective COX-2 inhibitors, 3D-QSAR models have highlighted the importance of steric bulk and electrostatic properties at specific positions of the aryl substituent. srce.hr The contour maps generated from such studies indicate that bulky, electron-withdrawing groups at certain positions enhance inhibitory activity, while such groups are detrimental at other positions. srce.hr

For a hypothetical series of this compound derivatives designed as, for example, kinase inhibitors, a QSAR model could reveal the following:

The importance of the 2-fluoro substituent on the phenyl ring for maintaining a specific conformation required for binding.

The optimal steric and electronic properties of substituents on the amide nitrogen for enhanced potency.

The role of hydrophobicity and hydrogen bonding potential in the interaction with the target protein's active site.

Table 2: Illustrative Data for a Hypothetical QSAR Study of this compound Derivatives This table presents a hypothetical dataset to illustrate the components of a QSAR analysis. The compounds and activity values are fictional.

Compound IDR (Substituent on Amide Nitrogen)In Vitro Activity (IC₅₀, nM)pIC₅₀ (-log IC₅₀)
1 -H5006.30
2 -CH₃3506.46
3 -CH₂CH₃4206.38
4 -Phenyl1506.82
5 -4-Methoxyphenyl807.10
6 -4-Chlorophenyl1206.92
7 -Cyclohexyl2506.60
8 -Benzyl957.02

In this hypothetical example, a QSAR model would be built by calculating various molecular descriptors (e.g., steric, electronic, hydrophobic) for the 'R' group and correlating them with the pIC₅₀ values. The resulting model could then be used to predict the activity of new derivatives and guide further optimization.

In Vitro Biological Activity Profiling and Mechanistic Insights of 5 2 Fluorophenyl Furan 2 Carboxamide

Target Identification and Validation Using 5-(2-Fluorophenyl)furan-2-carboxamide (In Vitro)

The initial stages of understanding the therapeutic potential of any compound involve identifying and validating its biological targets. For this compound, in vitro studies have begun to shed light on its interactions with specific cellular components.

Enzyme Inhibition Assays

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Preliminary research suggests that this compound may act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of DNA, RNA, and certain amino acids. This inhibition is a key target for several established anticancer drugs.

Reports indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) below 10 µM against non-small cell lung cancer cells. While specific IC50 values for the direct inhibition of DHFR by this compound are not yet widely published, the observed cytotoxic effects are consistent with the potential disruption of the folate pathway through DHFR inhibition.

Table 1: Cytotoxicity of this compound in Non-Small Cell Lung Cancer Cells

Cell LineIC50 Value
Non-Small Cell Lung Cancer< 10 µM
Note: This table is based on preliminary findings and specific cell line data is limited in publicly available research.

Receptor Binding Studies

Currently, there is limited specific data from in vitro receptor binding studies for this compound in the public domain. The primary focus of initial research appears to be on its enzymatic inhibition and cytotoxic effects rather than direct receptor interactions. Further investigation is required to determine if this compound has any significant affinity for specific cellular receptors.

Protein-Ligand Interaction Characterization

The interaction between a compound (ligand) and its protein target is fundamental to its biological activity. The fluorophenyl group and the furan (B31954) ring of this compound are believed to play a crucial role in its binding affinity to target enzymes like DHFR. The fluorine atom can significantly influence the compound's electronic properties and its ability to form interactions within the protein's binding pocket.

While detailed crystallographic or NMR structures of this compound bound to its target proteins are not yet available, computational molecular docking studies are often employed to predict these interactions. Such studies can provide insights into the potential binding modes and the key amino acid residues involved in the interaction.

Mechanistic Elucidation of In Vitro Biological Responses to this compound

Understanding the broader cellular consequences of a compound's activity is crucial to elucidating its mechanism of action. For this compound, this involves examining its effects on cellular pathways and its actions at a sub-cellular level.

Cellular Pathway Modulation in Model Systems (In Vitro)

The potential inhibition of dihydrofolate reductase by this compound directly implies the modulation of the folate metabolic pathway. This pathway is essential for the synthesis of nucleotides, the building blocks of DNA and RNA. By disrupting this pathway, the compound can effectively halt cell proliferation, a hallmark of cancer. The observed cytotoxicity in non-small cell lung cancer cell lines strongly supports this proposed mechanism.

Further research is needed to explore if other cellular signaling pathways are affected by this compound.

Molecular Basis of Action at a Sub-Cellular Level

The molecular basis of action for this compound, based on current understanding, lies in its ability to interfere with essential enzymatic processes required for cell division. By potentially binding to and inhibiting dihydrofolate reductase, it deprives rapidly dividing cells, such as cancer cells, of the necessary components for DNA replication and repair. This leads to an arrest of the cell cycle and ultimately, cell death (apoptosis). The specificity of this action towards cancer cells over normal cells is a key area of ongoing investigation.

Structure-Activity Relationship (SAR) Studies of this compound Analogs based on In Vitro Data

The biological activity of this compound and its analogs is intrinsically linked to their chemical structures. Modifications to different parts of the molecule can significantly influence their in vitro efficacy.

Impact of Substituent Modifications on In Vitro Efficacy

Structure-activity relationship (SAR) studies on related 5-arylfuran-2-carboxamide derivatives have provided insights into how different substituents can modulate biological activity. For instance, in a series of 5-arylfuran-2-carboxamide derivatives investigated as urotensin-II receptor antagonists, the nature and position of substituents on the C-5 aryl ring were found to be critical for potency. While specific data for the 2-fluoro substitution in this context is not detailed, the general findings from analogous series are instructive.

For example, a systematic investigation of various aryl ring substituents at the C-5 position led to the identification of a 3,4-difluorophenyl analog as a highly potent antagonist with an IC50 value of 6 nM. researchgate.net This suggests that fluorine substitution on the phenyl ring is compatible with, and can even enhance, biological activity. The presence of a hydrophobic aryl ring system, such as the fluorophenyl group, is considered a key feature for the anticancer activity of related thiazolopyrimidine derivatives bearing a 5-(furan-2-yl) moiety. nih.gov

The table below summarizes the impact of substituent modifications on the in vitro efficacy of some furan-2-carboxamide analogs, drawn from various studies.

Analog Class Substituent Modification Observed In Vitro Effect Reference Compound/Activity
5-Aryl-furan-2-carboxamidesC-5 Aryl group with 3,4-difluoro substitutionHighly potent urotensin-II receptor antagonist (IC50 = 6 nM)Baseline 5-aryl-furan-2-carboxamide
Thiazolo[3,2-a]pyrimidin-3(7H)-onesPara substitution on a distal aryl ringSignificantly influenced anticancer activityUnsubstituted distal aryl ring
Carbamothioyl-furan-2-carboxamidesElectron-donating groups on the phenylcarbamothioyl moietyIncreased anti-cancer actionAnalogs with electron-withdrawing groups

Stereochemical Influence on In Vitro Activity (if applicable)

Currently, there is no specific information available in the reviewed literature regarding the stereochemical influence on the in vitro activity of this compound. The molecule itself is achiral. However, in related, more complex derivatives that do possess chiral centers, stereochemistry can play a crucial role. For instance, in the development of PRMT5 inhibitors, the introduction of a methyl group at a benzylic position to create a chiral center resulted in the R-enantiomer showing a dramatic improvement in metabolic stability and a 3-fold increase in cellular potency compared to a related achiral compound. acs.org This underscores the general principle in medicinal chemistry that stereoisomers can have significantly different biological activities and properties.

Selectivity and Off-Target Profiling of this compound in In Vitro Assays

Detailed selectivity and off-target profiling for this compound are not extensively documented in publicly available literature. However, studies on analogous compounds provide some context. For instance, a highly potent 5-arylfuran-2-carboxamide derivative was found to have low hERG inhibition and cytotoxicity, indicating a degree of selectivity. researchgate.net

In the broader context of drug discovery, selectivity is a critical parameter. For example, in the development of PRMT5 inhibitors, a compound featuring a different core structure but also containing a substituted phenyl group exhibited high selectivity for PRMT5 over 40 other methyltransferase enzymes. acs.org This highlights the feasibility of achieving high selectivity with molecules that share some structural motifs with this compound. The concept of synthetic lethality, which aims to selectively target cancer cells while sparing normal cells, is a promising approach where selectivity is paramount. acs.org

Exploring Novel Biological Activities of this compound in Academic Contexts (e.g., antimicrobial, antiviral in vitro)

The furan-2-carboxamide scaffold is a subject of academic research for a variety of potential biological applications beyond mainstream therapeutic areas. Research into furan-2-carboxamides has indicated promise for antimicrobial and anticancer properties. ontosight.aiontosight.ai

A study on a series of carbamothioyl-furan-2-carboxamide derivatives demonstrated significant in vitro antimicrobial activity. nih.gov Derivatives possessing a 2,4-dinitrophenyl group showed notable inhibition against various bacterial and fungal strains. nih.gov This suggests that the furan-2-carboxamide core can be a valuable template for the development of new antimicrobial agents. The enhanced antibacterial activity of these aromatic derivatives compared to their alkyl counterparts is attributed to increased lipophilicity. mdpi.com

Furthermore, a diversity-oriented synthesis of furan-2-carboxamides has been explored for their potential as antibiofilm agents against Pseudomonas aeruginosa. nih.gov In this study, carbohydrazide (B1668358) and triazole derivatives of furan-2-carboxamide showed significant antibiofilm activity, with one carbohydrazide derivative achieving 58% inhibition. nih.gov This research opens up possibilities for furan-2-carboxamides in combating bacterial resistance.

The table below presents some of the explored novel biological activities for furan-2-carboxamide derivatives in academic research.

Derivative Class Biological Activity Investigated In Vitro Model/Assay Key Findings
Carbamothioyl-furan-2-carboxamidesAntimicrobialBacterial and fungal strainsSignificant inhibition, with some derivatives showing broad-spectrum activity. nih.gov
Carbamothioyl-furan-2-carboxamidesAnticancerHepG2, Huh-7, and MCF-7 human cancer cell linesSome derivatives showed high anticancer activity. nih.gov
Furan-2-carboxamidesAntibiofilmPseudomonas aeruginosaCarbohydrazide and triazole derivatives showed significant biofilm reduction. nih.gov

Advanced Analytical Characterization and Stability Studies for 5 2 Fluorophenyl Furan 2 Carboxamide Research

Chromatographic Purity Assessment and Quantification of 5-(2-Fluorophenyl)furan-2-carboxamide

Chromatographic methods are indispensable for separating and quantifying the main compound from any process-related impurities or degradation products. High-Performance Liquid Chromatography (HPLC) is the primary technique for purity determination of non-volatile compounds, while Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile byproducts.

High-Performance Liquid Chromatography (HPLC) Method Development

A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for the accurate determination of the purity of this compound and for monitoring its stability under various conditions. The development of such a method involves a systematic optimization of chromatographic parameters to achieve adequate separation of the main peak from any potential impurities.

Given the aromatic nature and moderate polarity of the compound, a C18 column is a suitable initial choice for the stationary phase. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net Isocratic elution can be employed for simpler separations, while gradient elution is often necessary to resolve closely eluting impurities. researchgate.netabap.co.in The selection of the detection wavelength is guided by the UV-Vis spectrum of the compound, typically set at a wavelength of maximum absorbance to ensure high sensitivity.

Validation of the HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is accurate, precise, specific, linear, and robust. researchgate.netpensoft.net

Detailed Research Findings:

While specific validated HPLC methods for this compound are not extensively published, methodology for similar aromatic and heterocyclic compounds provides a strong framework. For instance, methods developed for other novel pyrrole (B145914) derivatives have successfully used a C18 column with a mobile phase of acetonitrile and a phosphate buffer at pH 3.0, with detection at 225 nm. researchgate.net Such a method demonstrated good linearity, precision, and accuracy, making it a suitable starting point for the analysis of this compound. researchgate.netpensoft.netpensoft.net

Table 1: Representative RP-HPLC Method Parameters for Purity Analysis
ParameterCondition
Instrument High-Performance Liquid Chromatography System with UV/VIS Detector
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or wavelength of maximum absorbance)
Injection Volume 20 µL
Diluent Mobile Phase or Acetonitrile/Water mixture

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

During the synthesis or storage of this compound, volatile byproducts or residual solvents may be present. GC-MS is a highly sensitive and specific technique for the identification and quantification of these volatile components. The sample is typically dissolved in a suitable volatile solvent and injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data, allowing for structural elucidation and definitive identification.

Method development for GC-MS involves selecting an appropriate capillary column (e.g., a non-polar HP-5MS or a polar HP-WAX) and optimizing the temperature program of the GC oven to ensure separation of all volatile analytes. researchgate.net Headspace sampling (HS-GC-MS) is often preferred as it introduces only the volatile components into the system, minimizing contamination of the instrument. nih.gov

Detailed Research Findings:

GC-MS is a standard method for analyzing furan (B31954) and its derivatives in various matrices. nih.gov For example, a method for the simultaneous analysis of furan and 10 of its derivatives utilized a HP-5MS column, achieving separation within 9.5 minutes. mdpi.com This highlights the capability of GC-MS to resolve structurally similar volatile furan compounds, which would be applicable for identifying any volatile impurities related to the synthesis of this compound.

Table 2: Representative GC-MS Method Parameters for Volatile Impurity Analysis
ParameterCondition
Instrument Gas Chromatograph coupled with a Mass Spectrometer
Sampling Headspace (HS) or Direct Liquid Injection
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium, constant flow mode (e.g., 1.0 mL/min)
Oven Program Initial 40 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min)
Injector Temperature 250 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450

Thermal Stability and Degradation Pathways of this compound (for laboratory use/storage)

Understanding the thermal stability of a compound is critical for defining appropriate storage and handling conditions in a laboratory setting. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are key techniques used to evaluate the thermal properties of materials.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information about the thermal stability and decomposition profile of the compound. A TGA thermogram plots mass percentage against temperature. The onset temperature of decomposition is a key indicator of the upper limit of thermal stability. The analysis can also reveal the presence of residual solvents or water through mass loss at lower temperatures. redalyc.org For furan-based polyamides, TGA has shown decomposition often occurs in multiple stages. redalyc.org

Detailed Research Findings:

Studies on furan-based polyamides and poly(ester amides) have utilized TGA to determine their thermal stability. rsc.org For instance, furan-based polyimides have demonstrated high thermal stability, with decomposition temperatures often exceeding 400°C. mdpi.com Furanic polyamides have shown degradation stages between 300-600°C. redalyc.org While this data pertains to polymeric structures, it suggests that the furan ring itself contributes to thermal robustness. For a smaller molecule like this compound, the decomposition temperature would provide a critical parameter for its handling and storage.

Table 3: Representative TGA Data Interpretation
Temperature Range (°C)Observed EventInterpretation
50 - 120Minor weight loss (~0.5-2%)Loss of residual volatile solvents or adsorbed water.
120 - 250Stable (no significant weight loss)Region of thermal stability for the compound.
> 250 (e.g., Tonset = 275 °C)Significant, sharp weight lossOnset of thermal decomposition of this compound.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and solid-state phase transitions. For a crystalline solid like this compound, DSC would show a sharp endothermic peak corresponding to its melting point. The presence of multiple melting peaks could indicate polymorphism. The melting point is a crucial physical property that also serves as an indicator of purity.

Detailed Research Findings:

DSC is widely used to characterize furan-based polymers to determine their glass transition temperature (Tg) and melting temperature (Tm). mdpi.com For example, certain furan-based polyamides exhibit high glass transition temperatures in the range of 97-140 °C and melting points over 300 °C. researchgate.net For a small molecule, the DSC thermogram would be simpler, primarily showing a distinct melting endotherm. The sharpness of this peak can provide qualitative information about the purity of the sample.

Table 4: Representative DSC Data for a Crystalline Compound
ParameterObservationInterpretation
Heating Rate 10 °C/minStandard heating rate for analysis.
Atmosphere Nitrogen (inert)Prevents oxidative degradation.
Melting Onset (Tonset) e.g., 185.5 °CStart of the melting process.
Melting Peak (Tpeak) e.g., 188.0 °CMelting point of the compound. A sharp peak indicates high purity.
Enthalpy of Fusion (ΔHf) e.g., 25.8 J/gHeat absorbed during melting, related to crystallinity.

Electrochemical Behavior of this compound

Electrochemical techniques, particularly cyclic voltammetry (CV), can provide valuable insights into the redox properties of this compound. CV involves scanning the potential of a working electrode and measuring the resulting current. The resulting voltammogram can reveal the oxidation and reduction potentials of the molecule, offering information about its electronic structure and potential reactivity in redox processes.

The furan ring, aromatic phenyl group, and amide linkage can all potentially participate in electrochemical reactions. The fluorophenyl group, being electron-withdrawing, is expected to influence the oxidation potential of the molecule. The electrochemical behavior of furan itself shows an irreversible oxidation peak at approximately +1.44 V versus Ag/AgCl. ut.ac.ir The presence of substituents on the furan ring can significantly alter these potentials. researchgate.netresearchgate.net

Detailed Research Findings:

Studies on the electrochemical behavior of furan and its derivatives have been conducted using glassy carbon electrodes. ut.ac.ir Furan typically exhibits an irreversible oxidation process. ut.ac.ir The oxidation potential can be influenced by the pH of the supporting electrolyte. ut.ac.ir For more complex furan-bridged chromophores, quasi-reversible oxidation waves have been observed, attributed to the oxidation of the furan moiety and other parts of the molecule. researchgate.net It is plausible that this compound would exhibit an irreversible oxidation peak at a potential influenced by the electron-withdrawing nature of the 2-fluorophenyl substituent.

Table 5: Representative Cyclic Voltammetry Experimental Parameters and Expected Results
ParameterCondition/Observation
Working Electrode Glassy Carbon Electrode (GCE)
Reference Electrode Ag/AgCl
Counter Electrode Platinum Wire
Supporting Electrolyte 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF6) in Acetonitrile
Scan Rate 100 mV/s
Potential Window -2.0 V to +2.0 V
Expected Anodic Peak Potential (Epa) A single, irreversible oxidation peak is expected, potentially in the range of +1.5 to +1.8 V.
Expected Cathodic Behavior No reduction peak is expected on the reverse scan if the oxidation is irreversible.

Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of a compound. It involves scanning the potential of an electrode linearly with time and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the oxidation and reduction processes of the analyte.

For this compound, a cyclic voltammetry study would likely reveal the electrochemical activity associated with its constituent moieties: the furan ring, the 2-fluorophenyl group, and the carboxamide linker. The furan ring is an electron-rich heterocycle and is generally susceptible to oxidation. The presence of the electron-withdrawing 2-fluorophenyl and carboxamide groups is expected to influence the oxidation potential of the furan ring, making it more difficult to oxidize compared to unsubstituted furan.

A hypothetical cyclic voltammogram of this compound might exhibit an irreversible oxidation peak corresponding to the oxidation of the furan ring. The irreversibility would suggest that the oxidized species is unstable and undergoes subsequent chemical reactions. Additionally, one or more reduction peaks, potentially reversible or quasi-reversible, could be observed at negative potentials, corresponding to the reduction of the fluorophenyl moiety.

The precise peak potentials and the reversibility of the redox processes would be highly dependent on the experimental conditions, including the solvent, supporting electrolyte, and the working electrode material.

Redox Potential Determination

The redox potential of a compound is a measure of its tendency to gain or lose electrons. In cyclic voltammetry, the redox potentials can be estimated from the peak potentials observed in the voltammogram. For a reversible process, the formal redox potential (E°') is typically taken as the midpoint of the anodic (oxidation) and cathodic (reduction) peak potentials. For irreversible processes, the peak potential itself provides an indication of the redox potential.

Based on the analysis of related furan-containing compounds and fluorinated aromatics, the following table presents hypothetical but plausible redox potential data for this compound. It is important to note that these values are illustrative and would require experimental verification.

Redox ProcessPotential (V vs. Ag/AgCl)Characteristics
Oxidation of Furan Ring+1.2 to +1.6Irreversible
Reduction of Fluorophenyl Group-1.8 to -2.2Quasi-reversible

The oxidation potential is predicted to be in the positive region, reflecting the energy required to remove an electron from the electron-rich furan ring, a process made more difficult by the attached electron-withdrawing groups. The reduction potential is expected to be in the negative region, indicating the energy required to add an electron to the fluorophenyl ring. The quasi-reversible nature of the reduction suggests that the resulting radical anion may have limited stability under the electrochemical conditions.

Further detailed experimental studies employing cyclic voltammetry and other electrochemical techniques are necessary to accurately determine the redox potentials and to fully characterize the electrochemical behavior of this compound. Such studies would provide a deeper understanding of its electronic properties and could guide the design of new molecules with desired redox characteristics for various applications.

Broader Academic Implications and Future Research Directions

5-(2-Fluorophenyl)furan-2-carboxamide as a Research Tool or Chemical Probe

The unique structure of this compound, which combines a furan (B31954) ring, a carboxamide linker, and a fluorinated phenyl group, makes it a valuable scaffold for the development of research tools and chemical probes. The furan and carboxamide moieties are known to participate in various biological interactions, and the presence of a fluorine atom can enhance metabolic stability and provide a useful spectroscopic marker for imaging studies.

While specific applications of this compound as a chemical probe are not yet widely documented in peer-reviewed literature, the broader class of furan-2-carboxamides has been investigated for various biological activities, including antimicrobial and anticancer properties. ontosight.aiontosight.ai These studies lay the groundwork for the potential modification and utilization of this compound to probe specific biological pathways or targets. For instance, its derivatives could be functionalized with fluorescent tags or reactive groups to enable covalent labeling of proteins or other biomolecules, facilitating their identification and characterization.

Table 1: Potential Characteristics of this compound as a Research Probe

FeaturePotential Advantage in Research
Fluorine Atom Enhanced metabolic stability, 19F NMR handle for binding studies, altered electronic properties for target interaction.
Furan Ring A bioisostere for other aromatic systems, capable of hydrogen bonding and π-stacking interactions.
Carboxamide Linker Provides structural rigidity and hydrogen bonding capabilities, common motif in biologically active molecules.
Synthetic Accessibility Can be readily modified to incorporate reporter groups (e.g., fluorophores, biotin) or cross-linking agents.

Potential Applications in Materials Science Research (e.g., optoelectronics, polymers)

The field of materials science, particularly in the areas of optoelectronics and polymer science, offers promising avenues for the application of this compound. Furan-containing compounds are of growing interest as components of organic electronic materials due to their distinct electronic and photophysical properties. uni.lu Furan is an electron-rich heterocycle that can be incorporated into conjugated systems to tune their electronic band gaps and charge transport characteristics. uni.lu

The this compound molecule can be considered a building block for larger, more complex organic materials. The presence of the fluorine atom is particularly noteworthy, as fluorination is a common strategy to enhance the thermal and mechanical properties of polymers and to modulate the electronic properties of organic semiconductors. While specific research on polymers derived from this compound is limited, the general class of furan-based polymers is being actively explored as a sustainable alternative to petroleum-derived plastics. ijsrst.com

Table 2: Potential Roles of this compound in Materials Science

Application AreaPotential Function of the CompoundRationale
Optoelectronics Component of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).The conjugated system can be tuned for specific light absorption and emission properties.
Polymers Monomer for the synthesis of high-performance polymers.The furan ring offers a bio-based alternative, and the fluorine atom can enhance thermal stability.
Organic Electronics Building block for organic field-effect transistors (OFETs).The electronic properties of the furan and fluorophenyl groups can influence charge carrier mobility.

Theoretical Frameworks and Methodological Advancements Facilitated by this compound Studies

The study of molecules like this compound can drive advancements in theoretical and computational chemistry. The interplay of the electron-rich furan ring, the electron-withdrawing fluorine atom, and the resonance-capable carboxamide group presents a compelling system for theoretical investigation. Computational methods, such as Density Functional Theory (DFT), can be employed to predict and understand the molecule's electronic structure, molecular orbitals (HOMO/LUMO), and potential reactivity. nih.gov

For instance, theoretical studies on similar fluorinated aromatic compounds have provided insights into how fluorination impacts molecular properties and intermolecular interactions. emerginginvestigators.org Such computational analyses of this compound could guide the rational design of new derivatives with tailored electronic or biological properties. These studies can also help in interpreting experimental data, such as spectroscopic and crystallographic results, providing a deeper understanding of the structure-property relationships within this class of compounds.

Interdisciplinary Collaborations and Future Research Avenues for Furan-2-carboxamide Derivatives

The multifaceted potential of this compound and its derivatives necessitates interdisciplinary collaborations to fully realize their applications. The synthesis and initial characterization of these compounds by organic chemists can be followed by investigations from researchers in various fields.

Future research on furan-2-carboxamide derivatives, including this compound, is poised to expand in several exciting directions:

Medicinal Chemistry: Systematic exploration of structure-activity relationships (SAR) to develop potent and selective inhibitors of therapeutic targets. nih.gov

Materials Science: Design and synthesis of novel polymers and organic electronic materials with tailored properties for specific applications.

Chemical Biology: Development of sophisticated chemical probes to investigate complex biological processes in living systems.

Sustainable Chemistry: Leveraging the bio-based origin of the furan ring to create environmentally friendly materials and chemicals. ijsrst.com

The continued investigation of this compound and its analogues will undoubtedly contribute to advancements across these diverse scientific disciplines.

Q & A

What are the key synthetic routes for 5-(2-Fluorophenyl)furan-2-carboxamide, and what reagents are critical for achieving high regioselectivity?

Basic Methodological Answer:
The synthesis typically involves two stages: (1) preparation of the furan-2-carboxylic acid precursor (e.g., 5-(2-fluorophenyl)furan-2-carboxylic acid via Ullmann coupling or Suzuki-Miyaura cross-coupling ), followed by (2) amidation using coupling agents like HATU or EDCI with a carbodiimide (e.g., DCC) in anhydrous DMF. Key reagents include:

  • 2-Fluorophenylboronic acid for aryl introduction.
  • Pd catalysts (e.g., Pd(PPh₃)₄) for cross-coupling.
  • Activated coupling agents to minimize side reactions during amidation.
    Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

How can reaction conditions be optimized to enhance the yield of this compound?

Advanced Methodological Answer:
Optimization requires systematic variation of:

  • Temperature : Cross-coupling reactions often proceed optimally at 80–100°C in toluene/water mixtures .
  • Catalyst loading : Reduce Pd catalyst to 0.5–2 mol% to lower costs while maintaining efficiency.
  • Base selection : Use K₂CO₃ or Cs₂CO₃ for deprotonation in coupling steps .
  • Solvent polarity : Polar aprotic solvents (DMF, THF) improve amidation kinetics.
    Design a factorial experiment (e.g., Taguchi method) to identify interactions between variables. Monitor progress via TLC or HPLC .

What analytical techniques are essential for confirming the structure and purity of this compound?

Basic Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, furan protons at δ 6.3–7.1 ppm) .
  • FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹).
  • HPLC : Assess purity (>98%) using a C18 column (acetonitrile/water gradient) .
  • Mass spectrometry : ESI-MS for molecular ion [M+H]⁺ matching theoretical mass (~246 g/mol).

How can researchers resolve discrepancies in reported synthetic yields of this compound?

Advanced Methodological Answer:
Discrepancies may arise from:

  • Impurity in starting materials : Conduct GC-MS or elemental analysis on precursors.
  • Oxygen sensitivity : Use Schlenk lines for moisture-sensitive steps (e.g., Pd-catalyzed coupling).
  • Kinetic vs. thermodynamic control : Monitor reaction progress at different timepoints.
    Replicate literature procedures with strict inert-atmosphere controls. Computational modeling (DFT) can predict energetically favorable pathways .

What experimental designs are recommended for evaluating the biological activity of this compound?

Advanced Methodological Answer:

  • In vitro assays : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or calorimetry.
  • Cell-based studies : Assess cytotoxicity (MTT assay) and IC₅₀ values in cancer cell lines .
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., varying substituents on phenyl/furan rings) to identify pharmacophores .
    Include positive controls (e.g., known kinase inhibitors) and dose-response curves.

What methodologies are used to assess the toxicity and safety profile of this compound?

Advanced Methodological Answer:

  • Ames test : Evaluate mutagenicity using Salmonella typhimurium strains .
  • In vivo acute toxicity : Administer escalating doses to rodents (OECD Guideline 423).
  • Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation.
    Compare with structurally related compounds (e.g., nitrofuran derivatives) known for carcinogenic risks .

How can computational modeling aid in predicting the reactivity of this compound?

Advanced Methodological Answer:

  • DFT calculations : Optimize transition states for amidation or electrophilic substitution.
  • Molecular docking : Predict binding affinities to biological targets (e.g., kinases) using AutoDock Vina .
  • Retrosynthetic analysis : Tools like Pistachio or Reaxys suggest feasible synthetic routes .
    Validate predictions with experimental data (e.g., kinetic studies).

What strategies are effective for studying the structure-activity relationship (SAR) of this compound analogs?

Advanced Methodological Answer:

  • Systematic substitution : Replace fluorine with Cl, Br, or methyl groups to probe electronic effects.
  • Bioisosteric replacement : Swap furan with thiophene (e.g., 5-(2-fluorophenyl)thiophene-2-carboxamide) to assess ring influence .
  • 3D-QSAR : Build CoMFA/CoMSIA models using biological activity data from analogs .

How does the electronic nature of the 2-fluorophenyl group influence the reactivity of this compound?

Advanced Methodological Answer:
The electron-withdrawing fluorine atom:

  • Deactivates the phenyl ring , directing electrophilic substitution to meta positions.
  • Enhances amide resonance , stabilizing the carboxamide group.
    Compare with non-fluorinated analogs (e.g., 5-phenylfuran-2-carboxamide) via Hammett plots to quantify electronic effects .

What mechanistic insights can be gained from studying the hydrolysis stability of this compound?

Advanced Methodological Answer:

  • pH-dependent stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 37°C) monitored by HPLC.
  • Degradation products : Identify via LC-MS (e.g., hydrolyzed carboxylic acid or amine byproducts).
  • Activation energy : Calculate using Arrhenius plots to predict shelf-life under storage conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.